molecular formula C35H36N4O4 B092486 Protoporphyrin IX monomethyl ester CAS No. 16053-68-2

Protoporphyrin IX monomethyl ester

Cat. No. B092486
CAS RN: 16053-68-2
M. Wt: 576.7 g/mol
InChI Key: QFOYLAGRMXUVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoporphyrin IX monomethyl ester (PPME) is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties. PPME is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS), which can be used for various therapeutic applications.

Scientific Research Applications

Photodynamic Therapy (PDT) and Cancer Treatment

Protoporphyrin IX (PpIX) is synthesized intracellularly from aminolevulinic acid (ALA) precursors and is utilized as a photosensitizing agent in photodynamic detection and therapy (PDT) of cancer. Researchers have synthesized and characterized various ALA derivatives, including ethylene glycol esters and amino acid pseudodipeptide derivatives, to target ALA derivatives specifically to certain cells. These compounds have shown promising results in inducing high levels of PpIX in carcinoma and endothelial cell lines, underlining their potential in photodynamic therapy for cancer treatment (Berger et al., 2000).

Enhancement of Intracellular PpIX Content

The bioavailability of ALA, a precursor for PpIX, can be limited due to its hydrophilic properties and limited cell uptake. To enhance the efficacy of ALA-PDT, researchers have developed ALA in the form of prodrugs. For instance, ALA dipeptide derivatives, such as N-acetyl terminated leucinyl-ALA methyl ester and phenylalanyl-ALA methyl ester, have shown increased effectiveness in inducing PpIX levels at significantly lower concentrations compared to ALA, indicating their potential in enhancing intracellular PpIX content for improved PDT outcomes (Di Venosa et al., 2014).

Nanoparticle Carriers for PpIX

The development of nanoparticle carriers for PpIX presents a novel approach in photodynamic therapy. Researchers have successfully entrapped PpIX in silica spheres by modifying PpIX molecules with an organosilane reagent. The immobilized PpIX preserved its optical properties and capacity to generate singlet oxygen, a crucial component in photodynamic therapy. This method showcases the potential of using nanoparticle carriers to enhance the delivery and efficacy of PpIX in photodynamic therapy (Rossi et al., 2008).

Temperature Effects on PpIX Accumulation

The accumulation of PpIX after the topical application of ALA and its esters in normal mouse skin is significantly affected by temperature. Research has indicated that lower skin temperatures can reduce PpIX fluorescence, while increasing the temperature of the target tissue can selectively enhance PpIX accumulation. This temperature dependence of PpIX production offers a promising avenue for optimizing photodynamic therapy with ALA and its esters (Juzeniene et al., 2002).

properties

IUPAC Name

3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26/h8-9,14-17,36-37H,1-2,10-13H2,3-7H3,(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYLAGRMXUVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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